Vinblastine sulfate (CAS 143-67-9) is the highly water-soluble sulfate salt of the natural vinca alkaloid vinblastine. Functioning as a potent microtubule-destabilizing agent, it binds specifically to the vinca domain of tubulin, inhibiting polymerization and inducing mitotic arrest. For procurement and material selection, the sulfate salt is prioritized over the free base due to its high hydrophilicity, which eliminates the need for harsh organic solvents in assay preparation. Furthermore, its distinct N-methyl structural feature provides a differentiated stability and lipophilicity profile compared to its close analog vincristine, making it a standard reference material for comparative pharmacology, liposomal formulation research, and tubulin-binding assays [1].
Generic substitution within the vinca alkaloid class or salt forms fundamentally alters experimental and formulation outcomes. Procuring vinblastine free base instead of the sulfate salt results in near-total insolubility in water, forcing the use of DMSO or ethanol, which can induce solvent-mediated cytotoxicity in sensitive cell lines [1]. Substituting with vincristine sulfate introduces a highly labile N-formyl group that degrades more rapidly in reconstituted aqueous solutions, compromising longitudinal assay reproducibility [2]. Additionally, utilizing other analogs like vinorelbine reduces the absolute tubulin binding affinity, shifting the IC50 baselines in structural biology and polymerization assays [3]. Therefore, exact procurement of vinblastine sulfate is critical for maintaining baseline stability, solubility, and binding kinetics.
The salt form of vinblastine is critical for biological and analytical formulations. Vinblastine sulfate achieves an aqueous solubility of ≥50 mg/mL, whereas the vinblastine free base is practically insoluble in water (<0.1 mg/mL) [1]. This multi-log difference allows the sulfate salt to be directly dissolved in aqueous buffers or physiological saline without the use of DMSO.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | ≥50 mg/mL (Vinblastine Sulfate) |
| Comparator Or Baseline | <0.1 mg/mL (Vinblastine Free Base) |
| Quantified Difference | >500-fold increase in aqueous solubility |
| Conditions | Standard aqueous buffer / water at 25°C |
Enables the preparation of high-concentration aqueous stock solutions, preventing solvent-induced artifacts in sensitive cell-based assays.
Vinblastine sulfate features an N-methyl group on its vindoline core, which confers significantly higher hydrolytic stability in aqueous solutions compared to vincristine sulfate, which contains a labile N-formyl group. Reconstituted vinblastine sulfate demonstrates an estimated half-life (t1/2) of approximately 150 days at 25°C, whereas vincristine and vindesine are prone to faster degradation, necessitating stricter handling and shorter shelf-lives for stock solutions [1].
| Evidence Dimension | Aqueous Solution Stability (t1/2) |
| Target Compound Data | ~150 days at 25°C (Vinblastine Sulfate) |
| Comparator Or Baseline | Rapid degradation / shorter shelf-life (Vincristine Sulfate / N-formyl analogs) |
| Quantified Difference | Significantly extended functional shelf-life in solution |
| Conditions | Reconstituted aqueous solution at room temperature (25°C) |
Reduces reagent waste and ensures consistent dosing profiles across long-term in vitro studies.
While structurally similar, vinblastine and vinorelbine exhibit distinct thermodynamic binding profiles to tubulin. Vinblastine sulfate demonstrates a higher overall binding affinity for tubulin self-association steps compared to vinorelbine, driving more potent inhibition of microtubule assembly in cell-free assays [1]. This makes vinblastine the preferred benchmark for maximum depolymerization pressure.
| Evidence Dimension | Overall Tubulin Binding Affinity |
| Target Compound Data | Higher binding constant (Vinblastine) |
| Comparator Or Baseline | Lower binding constant (Vinorelbine) |
| Quantified Difference | Stronger binding during tubulin self-association steps |
| Conditions | Cell-free tubulin polymerization assays |
Provides a more stringent positive control for identifying and benchmarking novel microtubule-destabilizing agents.
The N-methyl substitution in vinblastine renders it more lipophilic than vincristine (N-formyl). Vinblastine exhibits a higher Log P (approx. 3.6-3.7) compared to vincristine (approx. 2.6-2.8) [1]. This quantitative difference in lipophilicity drastically alters its encapsulation efficiency and release kinetics in liposomal drug delivery models.
| Evidence Dimension | Partition Coefficient (Log P) |
| Target Compound Data | ~3.6 - 3.7 (Vinblastine) |
| Comparator Or Baseline | ~2.6 - 2.8 (Vincristine) |
| Quantified Difference | ~1.0 log unit higher lipophilicity |
| Conditions | Octanol-water partition coefficient modeling |
Critical for engineers designing lipid nanoparticles or liposomes, as it dictates drug loading capacity and membrane retention.
Because of its high aqueous solubility (≥50 mg/mL) and strong tubulin binding affinity, vinblastine sulfate serves as a highly effective positive control for cell-free tubulin polymerization assays, avoiding DMSO interference [REFS-1, REFS-3].
The extended aqueous stability of the N-methyl group (t1/2 ~150 days at 25°C) allows researchers to use single-batch reconstituted stock solutions over extended experimental timelines without the rapid degradation observed in N-formyl analogs [2].
The specific Log P profile of vinblastine (~3.7) makes it a critical candidate for evaluating hydrophobic drug loading and release kinetics in novel lipid-based nanocarriers, behaving fundamentally differently from the less lipophilic vincristine [4].
Corrosive;Irritant